N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-3-{[(5-methyl-2-thienyl)methyl]amino}benzamide -

N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-3-{[(5-methyl-2-thienyl)methyl]amino}benzamide

Catalog Number: EVT-4394277
CAS Number:
Molecular Formula: C19H21N3O2S
Molecular Weight: 355.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    • Compound Description: This compound is a p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide derivative. It was synthesized and its crystal structure was determined by X-ray single-crystal diffraction to study the structure-activity relationships of indole derivatives. []
    • Compound Description: Similar to the previous compound, this is another p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide derivative studied for its crystal structure and potential insights into structure-activity relationships of indole-based compounds. []
    • Compound Description: This compound represents a third example of a p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide derivative. Its crystal structure analysis contributed to the broader investigation of the structural features and potential pharmacological activities of this class of compounds. []
  • 8-Hydroxy-2-dipropylaminotetralin

    • Compound Description: This compound is a 5-HT1A receptor agonist, meaning it activates a specific subtype of serotonin receptors. Its effects on human myometrium (uterine smooth muscle) were studied to determine the role of 5-HT1A receptors in uterine contractions. []
    • Compound Description: This compound is a 5-HT2 receptor agonist, known to stimulate contractions in human myometrium. It played a key role in characterizing the specific subtypes of serotonin receptors involved in uterine muscle function. []
  • Ketanserin

    • Compound Description: Classified as a 5-HT2A receptor antagonist, this compound blocks the activity of a specific serotonin receptor subtype. Its use in myometrium studies helped confirm the involvement of 5-HT2A receptors in uterine contractions. []

    BW723C86

    • Compound Description: This compound acts as an agonist for both 5-HT2B and 5-HT2C receptors, two subtypes of serotonin receptors. It was employed in research to understand the role of these specific receptor subtypes in myometrial contractility. []

    Ro-60-01-75

    • Compound Description: This compound functions as an agonist for 5-HT2B and 5-HT2C receptors, similar to BW723C86. Its effects on myometrium were examined to better define the involvement of these receptors in uterine contractions. []
    • Compound Description: This compound is a 5-HT2B receptor antagonist, meaning it blocks the action of this particular serotonin receptor subtype. Its inclusion in myometrial studies helped to differentiate the effects of different 5-HT2 receptor subtypes. []
  • RS102221

    • Compound Description: This compound acts as an antagonist for 5-HT2C receptors, blocking the activity of this serotonin receptor subtype. Its use in myometrium studies aimed to clarify the specific roles of different 5-HT2 receptor subtypes in uterine contractions. []

    Sumatriptan

    • Compound Description: This compound is a 5-HT1B/1D receptor agonist, known for its ability to constrict blood vessels and is commonly used to treat migraines. Its effects on myometrial contractility were investigated to understand the role of these receptor subtypes in the uterus. []
    • Compound Description: This compound acts as a 5-HT4 receptor agonist, activating a specific subtype of serotonin receptors. Its potential effects on myometrial contractions were explored as part of the research into the role of different serotonin receptor subtypes in the uterus. []
    • Compound Description: This compound is a 5-HT7 receptor agonist, meaning it activates a particular subtype of serotonin receptors. It was used in studies examining the potential role of 5-HT7 receptors in myometrial contractility. []
    • Compound Description: This compound is a potent and selective PDE4 inhibitor, specifically designed as a benzamide derivative. It exhibits strong anti-inflammatory effects by inhibiting PDE4 activity in inflammatory cells, preventing the breakdown of cAMP, a key signaling molecule. []
    • Compound Description: This is the primary metabolite of roflumilast in humans. Like roflumilast, it acts as a potent and selective PDE4 inhibitor, demonstrating comparable efficacy in vitro. Its presence contributes significantly to the overall therapeutic action of roflumilast. []
    • Compound Description: Also known as RP 73401, piclamilast is another selective PDE4 inhibitor with a structure similar to roflumilast. It exhibits potent inhibitory activity against PDE4, a key enzyme in the inflammatory cascade. []
    • Compound Description: This compound is a selective PDE4 inhibitor, similar to roflumilast. It exhibits anti-inflammatory effects by preventing the breakdown of cAMP in inflammatory cells. []
    • Compound Description: This compound serves as a prototypical PDE4 inhibitor, often used as a reference compound in studies investigating PDE4. It exhibits anti-inflammatory activity by inhibiting PDE4 and increasing intracellular cAMP levels. []
  • 4-(4-{Acetyl[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}piperidin-1-yl)-N-({4-[(cyclohexylmethyl)amino]-3-nitrophenyl}sulfonyl)benzamide

    • Compound Description: This compound belongs to a series of benzamide derivatives designed as apoptosis-inducing agents. []

Properties

Product Name

N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-3-{[(5-methyl-2-thienyl)methyl]amino}benzamide

IUPAC Name

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-3-[(5-methylthiophen-2-yl)methylamino]benzamide

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C19H21N3O2S/c1-13-9-17(24-21-13)12-22(3)19(23)15-5-4-6-16(10-15)20-11-18-8-7-14(2)25-18/h4-10,20H,11-12H2,1-3H3

InChI Key

WLIYHCIDAOMVEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2=CC=CC(=C2)C(=O)N(C)CC3=CC(=NO3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.